molecular formula C18H18N4OS B14976139 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B14976139
M. Wt: 338.4 g/mol
InChI Key: YXPUARCACWKKJR-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a phenyl group at position 1 and a thiophene-containing pyrazole carbonyl moiety at position 2. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting neurological, anti-inflammatory, or antimicrobial pathways.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C18H18N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20)

InChI Key

YXPUARCACWKKJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.

    Introduction of the thiophene group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure is compared to derivatives with modifications in the piperazine substituents, linker groups, or heterocyclic systems. Key examples include:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity (If Reported) Reference ID
1-Phenyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine C₁₈H₁₇N₃OS Thiophene-pyrazole carbonyl linker Not reported Not available Not reported N/A
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) C₂₀H₂₀N₃O₃S Nitrophenyl-piperazine, propanone linker 138–141 IR: C=O (1675 cm⁻¹), NO₂ (1520 cm⁻¹) Not reported
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) C₂₃H₂₇N₃O₃S Dimethoxybenzothiophene, propanol linker 148–149 IR: O-H (3400 cm⁻¹), C=C Ar (1600 cm⁻¹) Not reported
1-(2-Methoxybenzoyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine C₂₃H₂₄N₄O₄ Methoxybenzoyl, methoxyphenyl-pyrazole linker Not reported ¹H NMR: 3.96 (s, NCH₃), 7.42–7.84 (m, Ar) Not reported
1-(3-Ethyl-1-methanesulfonylpyrrolidin-3-yl)-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine C₁₉H₂₇N₅O₃S₂ Ethylpyrrolidine-sulfonyl, thiophene-pyrazole Not reported Not available Not reported
Key Observations:

Linker Groups: The target compound uses a direct carbonyl linker between pyrazole and piperazine, whereas analogs like 7f and 8a () employ propanone or propanol linkers. Compound 8a’s propanol linker introduces a hydroxyl group, enhancing polarity compared to the carbonyl group in the target compound .

Compound 8b () substitutes thiophene with a fluorophenyl group, altering electronic properties and lipophilicity .

Substituent Effects :

  • Methoxy groups in 8a and 17 () improve solubility but may reduce membrane permeability .
  • Sulfonyl and pyrrolidine groups in 14 () introduce steric hindrance and modulate metabolic stability .

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